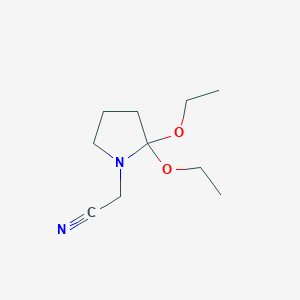
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one is a chemical compound known for its woody, dry odor. It is used in the fragrance industry due to its unique scent profile. The compound is also known for its structural complexity, which includes a cyclohexyl ring substituted with three methyl groups and a hexenone chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one typically involves the hydrogenation of a trimethyl compound in the presence of a rhodium catalyst . Another method involves starting from α-cyclocitral, which is hydrogenated to 2,2,6-trimethylcyclohexane carboxaldehyde. This intermediate is then condensed with 2-pentanone in the presence of sodium ethoxide to yield the corresponding 3-hexenone. Finally, hydrogenation with nickel–copper chromite as a catalyst gives a mixture with a high percentage of the trans-isomer .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. The use of heterogeneous catalysts in each step of the synthesis is preferred for industrial applications due to the ease of separation from substrates and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel or rhodium catalyst is commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Wirkmechanismus
The mechanism of action of 1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one involves its interaction with olfactory receptors, leading to the perception of its woody, dry odor. The molecular targets include specific olfactory receptors in the nasal epithelium, which are activated upon binding with the compound, triggering a signal transduction pathway that results in the perception of smell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2,6-Trimethylcyclohexyl)hexan-3-ol: Known for its woody, amber-like odor and used in similar applications in the fragrance industry.
2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): Another compound with a similar structure and odor profile, used in the fragrance industry.
Uniqueness
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one is unique due to its specific structural configuration, which imparts a distinct woody, dry odor that is highly valued in the fragrance industry. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.
Eigenschaften
| 94608-85-2 | |
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
1-(2,2,6-trimethylcyclohexyl)hex-1-en-3-one |
InChI |
InChI=1S/C15H26O/c1-5-7-13(16)9-10-14-12(2)8-6-11-15(14,3)4/h9-10,12,14H,5-8,11H2,1-4H3 |
InChI-Schlüssel |
DFKHQLOANKRDRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C=CC1C(CCCC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








